

Trioctyltin Azide: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Trioctyltin azide*

Cat. No.: *B8558368*

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An in-depth examination of the synthesis, properties, and applications of **trioctyltin azide**, a versatile reagent in organic synthesis, particularly for the formation of tetrazole heterocycles.

Abstract

Trioctyltin azide is an organotin compound that serves as a less toxic alternative to other trialkyltin azides, such as tributyltin azide, in various chemical transformations. This guide provides a comprehensive overview of its chemical properties, including its Chemical Abstracts Service (CAS) number and molecular formula. Detailed experimental protocols for its synthesis and its primary application in the [3+2] cycloaddition reaction with nitriles to form tetrazoles are presented. Toxicological data is also summarized. This document is intended for researchers, scientists, and drug development professionals who are interested in the use of organotin reagents for the synthesis of complex organic molecules.

Chemical and Physical Properties

Trioctyltin azide is an organometallic compound featuring a tin atom covalently bonded to three octyl chains and an azide functional group.

Property	Value	Source
CAS Number	154704-56-0	[1] [2]
Molecular Formula	C ₂₄ H ₅₁ N ₃ Sn	[2]
IUPAC Name	Azidotrioctylstannane	[1]

Synthesis of Trioctyltin Azide

Trioctyltin azide can be synthesized from the reaction of trioctyltin chloride with sodium azide. A general laboratory-scale procedure is detailed below.

Experimental Protocol: Synthesis of Trioctyltin Azide

This protocol is adapted from the procedure described in patent literature.[\[3\]](#)

Materials:

- Trioctyltin chloride
- Sodium azide
- Deionized water
- Methylene chloride (Dichloromethane)
- 10% aqueous sodium chloride solution

Procedure:

- Dissolve sodium azide in deionized water in a reaction vessel equipped with a stirrer and cooling capabilities.
- Cool the sodium azide solution to approximately 8°C.
- Add trioctyltin chloride dropwise to the cooled solution over a period of 10 minutes while maintaining the temperature.

- Stir the reaction mixture at the same temperature for 2 hours.
- After the reaction is complete, perform a liquid-liquid extraction with methylene chloride.
- Separate the organic layer and wash it with a 10% aqueous sodium chloride solution.
- Concentrate the organic phase under reduced pressure to yield **trioctyltin azide**.

Infrared Spectroscopy Data: The product can be characterized by infrared spectroscopy, with characteristic peaks observed at approximately 2924, 2856, 2080, and 1466 cm^{-1} .^[3]

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References

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